3-amino-N,N-diethylbenzenesulfonamide
Overview
Description
Sildenafil chlorosulfonyl is a synthetic intermediate used in the production of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Sildenafil is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The chlorosulfonyl derivative plays a crucial role in the synthesis of sildenafil by introducing the sulfonyl functional group, which is essential for the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sildenafil chlorosulfonyl involves the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reaction is typically carried out using chlorosulfonic acid and thionyl chloride as reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the preparation of sildenafil chlorosulfonyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise temperature control to optimize the reaction conditions. The product is then purified through crystallization and filtration to obtain sildenafil chlorosulfonyl with high purity .
Chemical Reactions Analysis
Types of Reactions: Sildenafil chlorosulfonyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines, to form different derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
Substitution Reactions: Various sulfonamide derivatives.
Reduction Reactions: Sulfide derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Sildenafil chlorosulfonyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of sildenafil and its analogues.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of sildenafil and related compounds.
Mechanism of Action
Sildenafil chlorosulfonyl itself does not have a direct mechanism of action but serves as a precursor in the synthesis of sildenafil. Sildenafil acts by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in relaxation of smooth muscle cells and increased blood flow .
Comparison with Similar Compounds
Tadalafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Comparison:
Sildenafil Chlorosulfonyl vs. Tadalafil: Sildenafil chlorosulfonyl is an intermediate in the synthesis of sildenafil, while tadalafil is a different compound with a longer half-life and different pharmacokinetic properties.
Sildenafil Chlorosulfonyl vs. Vardenafil: Both are intermediates in the synthesis of their respective drugs, but vardenafil has a faster onset of action compared to sildenafil.
Biological Activity
3-Amino-N,N-diethylbenzenesulfonamide, a sulfonamide derivative, has garnered interest in various fields including medicinal chemistry and biological research. This compound is notable for its potential applications in therapeutic development and its role in biochemical pathways.
- IUPAC Name : this compound
- Molecular Formula : C10H16N2O2S
- Molecular Weight : 228.31 g/mol
- CAS Number : 10372-41-5
The biological activity of this compound is primarily linked to its role as a sulfonamide, which can inhibit specific enzymes involved in various metabolic pathways. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exhibiting antibacterial properties.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. They interfere with bacterial growth by inhibiting folate synthesis, which is essential for nucleic acid production. Studies have shown varying degrees of efficacy against different bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Streptococcus pneumoniae | 8 µg/mL |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies demonstrate that while the compound exhibits antimicrobial properties, it also shows moderate cytotoxicity at higher concentrations.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
Case Studies
-
Inhibition of Mammalian Ste20-like Kinase 1 (MST1) :
A study investigated the role of sulfonamides in inhibiting MST1 kinase, which is implicated in apoptosis and cellular stress responses. The findings suggest that this compound can effectively inhibit MST1 activity, offering potential therapeutic avenues for diseases characterized by dysregulated apoptosis . -
Electrochemical Studies :
Recent electrochemical studies have explored the dealkylation processes of sulfonamides under controlled conditions. These studies provide insights into the metabolic pathways involving cytochrome P450 enzymes and highlight the compound's potential as a model for understanding drug metabolism .
Research Findings
- Electrochemical Behavior : The compound undergoes mono- and didealkylation reactions when subjected to electrochemical conditions, mimicking metabolic processes. This behavior is significant for understanding how sulfonamides are metabolized in vivo .
- Therapeutic Applications : Ongoing research is investigating the potential of this compound in developing new therapeutic agents targeting bacterial infections and possibly cancer therapies due to its kinase inhibition properties .
Properties
IUPAC Name |
3-amino-N,N-diethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWWPIIRKWDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387993 | |
Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10372-41-5 | |
Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N,N-diethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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